An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8): Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8): Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-fluorobenzaldehyde (CAS 315188-30-8), a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, spectral characteristics, synthetic utility, and its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is designed to bridge the gap between catalog data and practical application, offering insights grounded in established scientific literature and patents.
Core Molecular Profile and Physicochemical Properties
2-Amino-5-bromo-4-fluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, an amine, and two halogen substituents (bromo and fluoro). This unique arrangement of functional groups imparts a specific reactivity profile that makes it a valuable intermediate in the synthesis of complex heterocyclic scaffolds.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. Proper storage, under an inert atmosphere and refrigerated, is crucial to maintain its stability and reactivity.
| Property | Value | Source(s) |
| CAS Number | 315188-30-8 | [][2][3][4][5] |
| Molecular Formula | C₇H₅BrFNO | [2][3] |
| Molecular Weight | 218.03 g/mol | [][2][4] |
| Physical Form | Solid | [2][3][6] |
| Purity | Typically ≥95% | [][2][3][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, store in a freezer (-20°C) | [2][3] |
| InChI Key | GYVCCEQPONQYPM-UHFFFAOYSA-N | [2][3] |
Spectral Data Interpretation (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet around 9.8-10.0 ppm), the amine protons (a broad singlet), and two aromatic protons, with their chemical shifts and coupling patterns influenced by the surrounding substituents.
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¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the aldehyde (typically in the 190-195 ppm region), and the aromatic carbons, with their shifts influenced by the electron-donating amino group and the electron-withdrawing halogen and aldehyde groups.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic ring.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Safety and Handling
2-Amino-5-bromo-4-fluorobenzaldehyde is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][6]
GHS Pictogram: GHS07 (Exclamation Mark).[2][3][6]
Synthetic Utility and Application in Medicinal Chemistry
The primary utility of 2-Amino-5-bromo-4-fluorobenzaldehyde lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably quinazolines. The ortho-amino benzaldehyde moiety is a classic pharmacophore for building these scaffolds through condensation reactions.
A Cornerstone in Kinase Inhibitor Synthesis
A significant application of this compound is demonstrated in the synthesis of substituted quinazoline derivatives that act as potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
A key example of its use is detailed in patent US 2010/0286132 A1 , which describes the preparation of quinazoline compounds for the treatment of abnormal cell growth, such as cancer. The 2-amino-5-bromo-4-fluorobenzaldehyde serves as a critical starting material for constructing the core quinazoline structure.
Illustrative Synthetic Protocol: Preparation of a Quinazoline Intermediate
The following protocol is adapted from the general principles of quinazoline synthesis and the specific example outlined in the aforementioned patent. This showcases a typical cyclocondensation reaction where the aldehyde and amine functionalities of the starting material react to form the heterocyclic core.
Reaction Scheme: 2-Amino-5-bromo-4-fluorobenzaldehyde reacts with an appropriate amine in the presence of an oxidizing agent to form the corresponding quinazoline derivative.
Step-by-Step Protocol:
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Reaction Setup: To a solution of 2-Amino-5-bromo-4-fluorobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired primary amine (1.1 equivalents).
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Addition of Reagents: Introduce a catalytic amount of an acid, such as acetic acid, to facilitate the initial imine formation.
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Cyclization/Oxidation: Add an oxidizing agent, for example, iodine or exposure to air, and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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The ortho-disposition of the amino and aldehyde groups is crucial for the intramolecular cyclization to form the six-membered ring of the quinazoline core.
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The choice of the primary amine reactant directly determines the substituent at the 2-position of the quinazoline ring, allowing for the exploration of structure-activity relationships (SAR).
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The oxidation step is necessary to aromatize the initially formed dihydroquinazoline intermediate to the final stable quinazoline product.
Visualization of Synthetic Logic
The strategic importance of 2-Amino-5-bromo-4-fluorobenzaldehyde as a synthetic building block can be visualized through its key reactive sites and its role in a synthetic workflow.
Caption: Key reactive sites of 2-Amino-5-bromo-4-fluorobenzaldehyde.
Caption: General synthetic workflow to quinazoline kinase inhibitors.
Conclusion and Future Outlook
2-Amino-5-bromo-4-fluorobenzaldehyde is a strategically important building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex heterocyclic systems, particularly the quinazoline scaffold, which is prevalent in many approved and investigational kinase inhibitors. The presence of the bromo and fluoro substituents provides additional handles for fine-tuning the electronic properties and metabolic stability of the final drug candidates, as well as enabling further diversification through cross-coupling reactions. As the demand for novel targeted therapies continues to grow, the utility of such versatile intermediates is expected to increase, making this compound a valuable tool in the arsenal of drug discovery scientists.
References
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PubChem. (n.d.). 2-Amino-5-bromo-4-chlorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
- United States Patent Application Publication. (2010). Quinazoline Derivatives and Methods of Use. US 2010/0286132 A1.
Sources
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- 3. 2-Amino-5-bromo-4-fluorobenzaldehyde | 315188-30-8 [sigmaaldrich.com]
- 4. 2-amino-5-bromo-4-fluorobenzaldehyde 95% | CAS: 315188-30-8 | AChemBlock [achemblock.com]
- 5. 315188-30-8|2-Amino-5-bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 2-Amino-4-bromo-5-fluorobenzaldehyde | 1620239-30-6 [sigmaaldrich.com]
